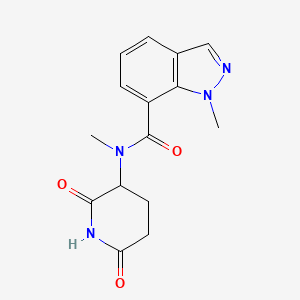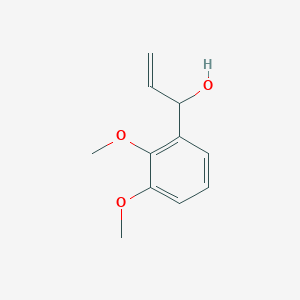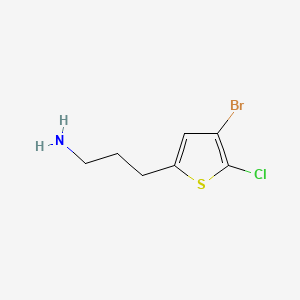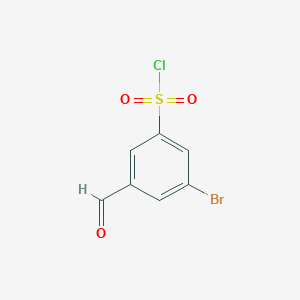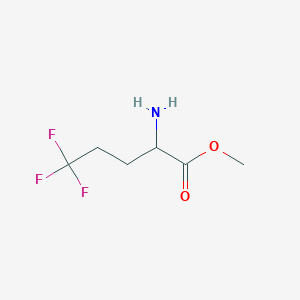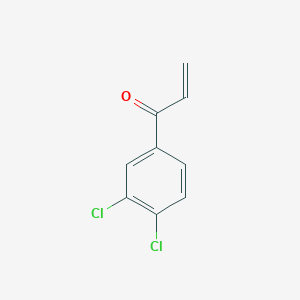![molecular formula C17H18O4 B13543341 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ACETAMIDO-3-(4-BENZYLOXY-3-METHYLPHENYL)PROPANOIC ACID , is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 327.37 g/mol
CAS Number: 1956311-02-6
Méthodes De Préparation
Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common method is the esterification of methyl 3-[4-(benzyloxy)-3-methoxyphenyl]propenoate followed by hydrolysis to obtain the desired acid form . The detailed reaction conditions and intermediates would need further investigation.
Industrial Production: Industrial-scale production methods for this compound may vary depending on the specific application and market demand. research and development in this area are essential for optimizing yield, cost-effectiveness, and safety.
Analyse Des Réactions Chimiques
Reactions: 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Esterification: Formation of esters with appropriate reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Various halogens (e.g., Br, Cl) can be used.
Esterification: Reacting with alcohols in the presence of acid catalysts.
Major Products: The major products depend on the specific reaction and conditions. For example, reduction may yield the corresponding alcohol, while oxidation could lead to carboxylic acid derivatives.
Applications De Recherche Scientifique
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid finds applications in:
Medicine: It might have pharmaceutical potential due to its structural features.
Chemistry: As a building block in organic synthesis.
Industry: Used in the production of other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
could highlight its uniqueness.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
3-(2-methoxy-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-15(9-7-14(16)8-10-17(18)19)21-12-13-5-3-2-4-6-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) |
Clé InChI |
QHBGSBRDTQJKSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


